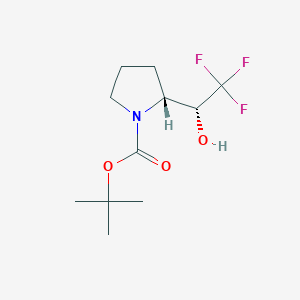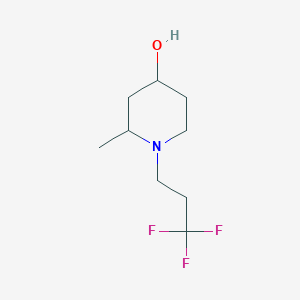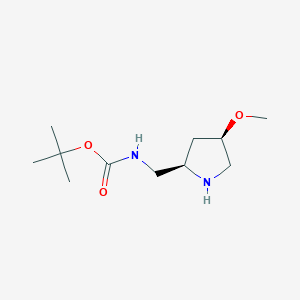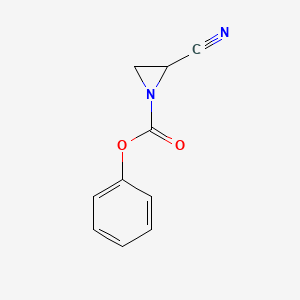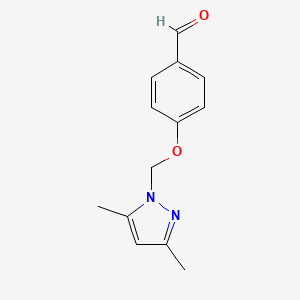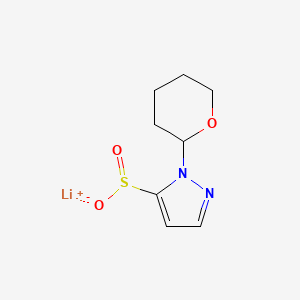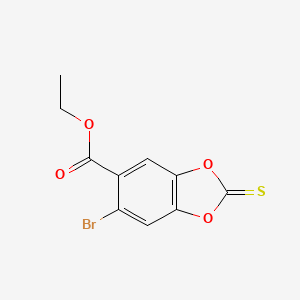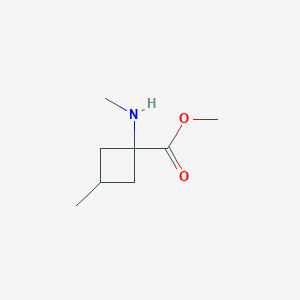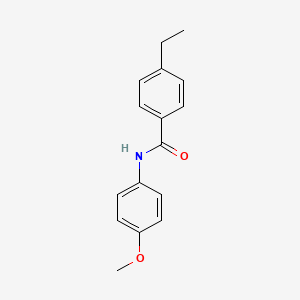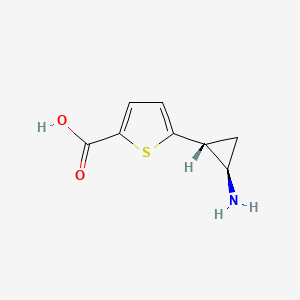
Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid is a synthetic organic compound that features a thiophene ring substituted with a carboxylic acid group and an aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.
Attachment of the Aminocyclopropyl Group: The aminocyclopropyl group can be attached through a cyclopropanation reaction, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The aminocyclopropyl group could play a role in binding to molecular targets, while the thiophene ring could facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid: Lacks the “Rel” prefix, indicating a different stereochemistry.
Thiophene-2-carboxylic acid: Lacks the aminocyclopropyl group, making it less complex.
Cyclopropylamine: Lacks the thiophene and carboxylic acid groups, making it a simpler molecule.
Uniqueness
Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid is unique due to the combination of its thiophene ring, carboxylic acid group, and aminocyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
5-[(1R,2R)-2-aminocyclopropyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c9-5-3-4(5)6-1-2-7(12-6)8(10)11/h1-2,4-5H,3,9H2,(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
HFVQDISCBPNNJU-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)C(=O)O |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


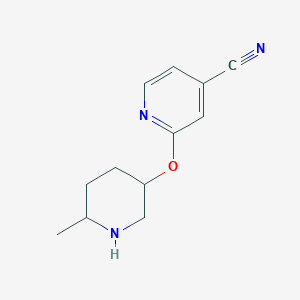
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12984362.png)
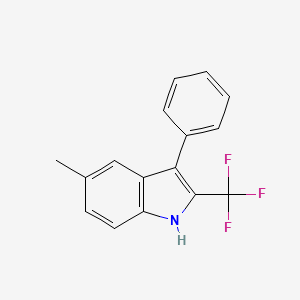
![2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12984371.png)
